2-methylhexa-3,5-diyn-2-amine hydrochloride
CAS No.: 2503204-42-8
Cat. No.: VC11521090
Molecular Formula: C7H10ClN
Molecular Weight: 143.61 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2503204-42-8 |
|---|---|
| Molecular Formula | C7H10ClN |
| Molecular Weight | 143.61 g/mol |
| IUPAC Name | 2-methylhexa-3,5-diyn-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C7H9N.ClH/c1-4-5-6-7(2,3)8;/h1H,8H2,2-3H3;1H |
| Standard InChI Key | MGNXZSZQTUXXMY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C#CC#C)N.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s backbone consists of a hexa-3,5-diynyl chain () with a methyl group and an amine moiety at the second carbon position. The hydrochloride salt form enhances stability by neutralizing the basic amine group. Key structural identifiers include:
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SMILES Notation:
CC(C)(C#CC#C)N.Cl -
InChI Key:
MGNXZSZQTUXXMY-UHFFFAOYSA-N -
Molecular Formula:
The linear arrangement of the triple bonds creates a rigid, rod-like geometry, which is critical for its electronic properties and reactivity .
Spectroscopic and Collision Cross-Section Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 108.08078 | 151.3 |
| [M+Na]+ | 130.06272 | 158.8 |
| [M+NH4]+ | 125.10732 | 152.0 |
| [M-H]- | 106.06622 | 139.3 |
These values are essential for mass spectrometry-based identification and quantification in complex mixtures .
Synthesis and Reactivity
Synthetic Pathways
While detailed protocols remain proprietary, the synthesis likely involves:
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Alkyne Coupling Reactions: Glaser-Hay coupling, a copper-catalyzed oxidative dimerization of terminal alkynes, could form the diyne backbone . For example, similar compounds like 2-methyl-6-phenylhexa-3,5-diyn-2-ol are synthesized via this method .
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Amine Functionalization: Quaternization of the intermediate amine with hydrochloric acid yields the hydrochloride salt, improving stability and solubility.
Reactivity Profile
The compound’s conjugated diyne system and amine group enable diverse reactions:
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Cycloadditions: The triple bonds may participate in [2+2] or [4+2] cycloadditions to form strained cycloalkynes or aromatic systems.
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Nucleophilic Substitution: The amine group can undergo alkylation or acylation to generate derivatives for drug discovery.
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Coordination Chemistry: The rigid diyne skeleton may act as a ligand for transition metals, facilitating catalytic applications .
Physicochemical Properties
Stability and Solubility
The hydrochloride salt form reduces volatility and enhances hygroscopic stability compared to the free amine. It is soluble in polar solvents like water and methanol but insoluble in non-polar solvents.
Thermal Behavior
While experimental data on melting/boiling points are unavailable, the conjugated triple bonds suggest high thermal stability, akin to related diynes that decompose above 200°C .
Applications in Research and Industry
Pharmaceutical Development
The amine functionality and diyne system make this compound a candidate for:
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Antibacterial Agents: Structural analogs, such as quaternized aminochitosan derivatives, exhibit >90% inhibition against pathogens like Escherichia coli and Staphylococcus aureus .
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Kinase Inhibitors: Rigid diynes can mimic ATP-binding motifs in enzymes, enabling targeted drug design.
Materials Science
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Conductive Polymers: The -conjugated system may enhance electron transport in organic semiconductors.
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Metal-Organic Frameworks (MOFs): As a linker, the diyne could stabilize porous architectures for gas storage or catalysis .
Recent Research Advancements
Drug Delivery Systems
Ongoing research explores diyne-containing hydrogels for controlled drug release, leveraging their photopolymerization under UV light.
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